Cas no 5627-73-6 (5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one)

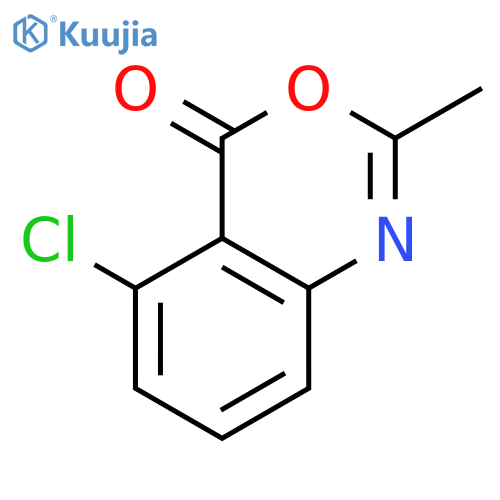

5627-73-6 structure

商品名:5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one

CAS番号:5627-73-6

MF:C9H6ClNO2

メガワット:195.602441310883

MDL:MFCD20039996

CID:1598029

PubChem ID:12478922

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one 化学的及び物理的性質

名前と識別子

-

- 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-

- 5-chloro-2-methyl-3,1-benzoxazin-4-one

- SCHEMBL4119409

- MFCD20039996

- CS-0227343

- 5-chloro-2-methyl-4H-3,1-benzoxazin-4-one

- AKOS027255742

- HONXTRAMSCAREG-UHFFFAOYSA-N

- 5627-73-6

- 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

- AS-65962

- DTXSID70499801

- W11099

- SY125792

- 5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one

-

- MDL: MFCD20039996

- インチ: InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3

- InChIKey: HONXTRAMSCAREG-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=CC=CC(=C2C(=O)O1)Cl

計算された属性

- せいみつぶんしりょう: 195.00878

- どういたいしつりょう: 195.0087061g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

- PSA: 38.66

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D766039-250mg |

4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl- |

5627-73-6 | 95% | 250mg |

$705 | 2024-06-06 | |

| TRC | C385220-2.5mg |

5-Chloro-2-methyl-4H-benzo[D][1,3]oxazin-4-one |

5627-73-6 | 2.5mg |

$ 70.00 | 2022-06-06 | ||

| Aaron | AR00IAQS-500mg |

4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl- |

5627-73-6 | 95% | 500mg |

$917.00 | 2023-12-14 | |

| Aaron | AR00IAQS-250mg |

4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl- |

5627-73-6 | 95% | 250mg |

$644.00 | 2023-12-14 | |

| A2B Chem LLC | AI52632-500mg |

5-Chloro-2-methyl-4h-benzo[d][1,3]oxazin-4-one |

5627-73-6 | 95% | 500mg |

$939.00 | 2024-04-19 | |

| A2B Chem LLC | AI52632-1mg |

5-Chloro-2-methyl-4h-benzo[d][1,3]oxazin-4-one |

5627-73-6 | 95 | 1mg |

$73.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1298013-1g |

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one |

5627-73-6 | 95+% | 1g |

¥10198.00 | 2024-05-08 | |

| A2B Chem LLC | AI52632-1g |

5-Chloro-2-methyl-4h-benzo[d][1,3]oxazin-4-one |

5627-73-6 | 95% | 1g |

$1310.00 | 2024-04-19 | |

| Aaron | AR00IAQS-100mg |

4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl- |

5627-73-6 | 95% | 100mg |

$350.00 | 2023-12-14 | |

| eNovation Chemicals LLC | D766039-250mg |

4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl- |

5627-73-6 | 95% | 250mg |

$1010 | 2025-02-18 |

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one 関連文献

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

5. Book reviews

5627-73-6 (5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5627-73-6)5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one

清らかである:99%

はかる:1g

価格 ($):1021